Cas no 63351-80-4 (Gibberellin A63)

ジベレリンA63(Gibberellin A63)は、植物ホルモンの一種であるジベレリンの誘導体で、特に植物の成長調節に特化した生理活性物質です。その化学構造は他のジベレリン類と比較して特徴的であり、特定の作物における茎の伸長促進や開花誘導に高い効果を示します。農業分野では、休眠打破や果実の肥大化、収量向上に利用され、低温条件下でも安定した活性を発揮することが報告されています。また、他の植物成長調整剤との相乗効果も確認されており、精密農業における応用が期待されています。

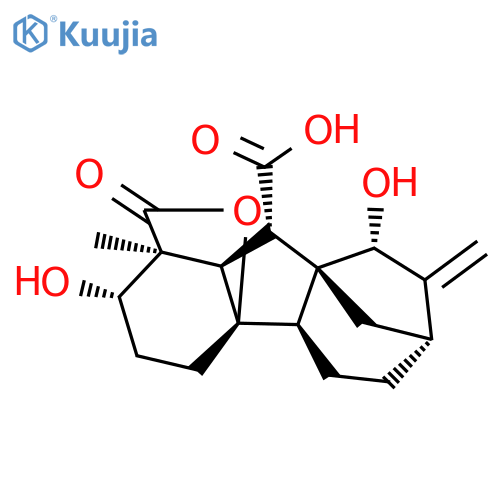

Gibberellin A63 structure

商品名:Gibberellin A63

Gibberellin A63 化学的及び物理的性質

名前と識別子

-

- Gibberellin A63

- 2β,4aα,9β-Trihydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone

- GA63

- DTXSID401108576

- (1S,2S,4aR,4bR,7R,9R,9aR,10S,10aR)-2,9-dihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

- Gibbane-1,10-dicarboxylic acid, 2,4a,9-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-

- (1S,2S,4aR,4bR,7R,9R,9aR,10S,10aR)-2,9-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

- 2beta,9beta-dihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid

- CHEBI:142004

-

- インチ: 1S/C19H24O6/c1-8-9-3-4-10-18(7-9,14(8)21)12(15(22)23)13-17(2)11(20)5-6-19(10,13)25-16(17)24/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10-,11+,12-,13-,14-,17-,18-,19-/m1/s1

- InChIKey: RLZBXKKKLIYURW-ZUJRJSPDSA-N

- ほほえんだ: O1C([C@]2(C)[C@H](CC[C@]31[C@@H]2[C@H](C(=O)O)[C@]12[C@@H](C(=C)[C@H](CC[C@H]13)C2)O)O)=O

計算された属性

- せいみつぶんしりょう: 348.15728848g/mol

- どういたいしつりょう: 348.15728848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 1

- 複雑さ: 717

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 628.1±55.0 °C at 760 mmHg

- フラッシュポイント: 230.2±25.0 °C

- じょうきあつ: 0.0±4.2 mmHg at 25°C

Gibberellin A63 セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Gibberellin A63 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G377515-1mg |

Gibberellin A63 |

63351-80-4 | 1mg |

$253.00 | 2023-05-18 | ||

| TRC | G377515-100mg |

Gibberellin A63 |

63351-80-4 | 100mg |

$ 21000.00 | 2023-09-07 | ||

| TRC | G377515-10mg |

Gibberellin A63 |

63351-80-4 | 10mg |

$1918.00 | 2023-05-18 |

Gibberellin A63 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

63351-80-4 (Gibberellin A63) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量